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CARDIOTOXIN

Cat. No.: B1139618
CAS No.: 56574-47-1
M. Wt: 6,800 Da
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Description

Overview of Cardiotoxin Origin and Classification

Cardiotoxins are a group of homologous proteins that constitute a major component of the venom of elapid snakes, particularly cobras. nih.govebi.ac.ukwikipedia.org These toxins are key players in the venom's lethal effects, primarily targeting the cardiovascular system. mdpi.com

The Elapidae family of snakes, which includes cobras, mambas, and coral snakes, are renowned for their potent neurotoxic and cardiotoxic venoms. wikipedia.orgnih.gov Cardiotoxins, also referred to as cytotoxins, are particularly abundant in cobra venoms and are responsible for a range of damaging effects on cells. ebi.ac.uknih.gov These toxins are non-enzymatic polypeptides, typically consisting of 60-62 amino acid residues. nih.govresearchgate.net

Structurally, cardiotoxins belong to the "three-finger toxin" (3FTx) superfamily. ebi.ac.uknih.govwikipedia.org This classification stems from their distinct three-dimensional structure, which features three β-stranded loops extending from a central, globular core stabilized by four conserved disulfide bonds. ebi.ac.ukwikipedia.orgmdpi.com While all members of the 3FTx superfamily share this common fold, they exhibit a remarkable diversity in their biological functions, which include neurotoxicity, cytotoxicity, and the inhibition of specific ion channels. ebi.ac.ukmdpi.com

Cardiotoxins are broadly categorized into two main types, S-type and P-type, based on the amino acid residues in their second loop. nih.govscielo.brnih.gov

P-type cardiotoxins are characterized by the presence of a Proline (Pro) residue at position 30 or 31 and often an Alanine (Ala) at position 28. nih.govscielo.brmdpi.com

S-type cardiotoxins have a Serine (Ser) residue at position 28 or 29 and lack the proline in the corresponding position of P-type toxins. nih.govscielo.brsigmaaldrich.com

This seemingly minor structural difference has significant functional implications. P-type CTXs generally exhibit higher activity in disrupting lipid bilayers and causing hemolysis, while S-type CTXs are often more potent in depolarizing muscle cells. nih.govscielo.brnih.gov The deeper penetration of the hydrophobic loop II of P-type cardiotoxins into the cell membrane is thought to contribute to their more potent membrane-damaging effects. scielo.brnih.gov

Another classification system divides cardiotoxins into Group I and Group II based on the structure of their N-terminal loop. mdpi.com

Group I cardiotoxins are distinguished by the presence of two adjacent proline residues in their N-terminal loop. mdpi.comnih.gov This feature results in a "banana-twisted" conformation. nih.gov

Group II cardiotoxins have only a single proline residue in this loop. mdpi.com

Research indicates that Group I cardiotoxins are generally less toxic to cardiomyocytes than Group II toxins. mdpi.comnih.gov The structural differences in both the N-terminal and central loops are crucial determinants of the cardiotoxic effects. mdpi.com

Historical Context of this compound Research

The study of snake venoms and their toxic components has a long history, with research on cardiotoxicity in cancer patients, for instance, spanning over three decades. frontiersin.org While much of the early work focused on the general toxic effects of venoms, dedicated research into the specific components like cardiotoxins has provided deeper insights into their mechanisms of action. The purification and sequencing of numerous this compound polypeptides have revealed their structural and functional diversity. wikipedia.org This foundational work has paved the way for more recent investigations into their specific interactions with cell membranes and their potential as tools in biomedical research.

Significance of this compound Studies in Membrane Biology and Ion Channel Research

Cardiotoxins have become invaluable molecular probes for investigating the structure and function of biological membranes. mdpi.com Their ability to bind to and disrupt the lipid bilayer allows researchers to study membrane dynamics, lipid-protein interactions, and the formation of pores. mdpi.comnih.gov By observing how different types of cardiotoxins interact with membranes, scientists can glean information about the role of specific lipid compositions and protein structures in maintaining membrane integrity. mdpi.com

Furthermore, the study of cardiotoxins has significant implications for ion channel research. These toxins can directly or indirectly affect the function of various ion channels, including those for sodium, potassium, and calcium, which are critical for cardiac function. chalmers.senih.gov The depolarization of cell membranes caused by cardiotoxins is a key aspect of their toxicity and provides a model for studying the mechanisms of ion channel gating and regulation. rcsb.org Understanding how cardiotoxins modulate ion channel activity can contribute to the development of new therapeutic strategies for a variety of conditions, including cardiac arrhythmias. chalmers.se The ability of cardiotoxins to induce an increase in intracellular calcium concentration in cardiomyocytes is a central element of their cardiotoxic effects and a focus of ongoing research. mdpi.commdpi.com

Interactive Data Tables

Table 1: Classification of Cardiotoxins

Classification Type Defining Feature Example Subtypes Key Characteristics
Loop II Structure Amino acid at specific positions P-type, S-type P-type: Proline at position 30/31, higher membrane disruption. S-type: Serine at position 28/29, higher muscle cell depolarization activity. nih.govscielo.brnih.gov

| N-Terminal Loop Structure | Number of proline residues | Group I, Group II | Group I: Two adjacent proline residues, less toxic to cardiomyocytes. Group II: Single proline residue, more toxic. mdpi.comnih.govnih.gov |

Table 2: Compounds Mentioned

Compound Name
This compound (CTX)
This compound I (CTX-1)
This compound II (CTX-2)
This compound III (CTX III)
This compound V (CTX V)
This compound A3
This compound A5
This compound A6
This compound VII4
Toxin γ
CT1No
CT2No
CT1Nk
CT1Nh
CT2Nh
NS-CTX
NK-CTX
Proline
Serine
Alanine
Leucine (B10760876)
Lysine (B10760008)
Tyrosine
Tryptophan
Methionine
Aspartic acid
Cytochrome c
Doxorubicin (B1662922)
Paclitaxel
Cyclophosphamide
Fluorouracil
Amiodarone
Clofilium
Sematilide
Digoxin
Diphenhydramine
Veratridine
Isradipine
Verapamil
Ouabain
Saxitoxin
Tetrodotoxin
Khellin
Lidocaine
Sphingomyelin
Lysophosphatidylcholine
Cardiolipin (B10847521)
Phosphatidylcholine (PC)
Dodecylphosphocholine (B1670865) (DPC)
Dipalmitoylphosphatidylglycerol
Dioleoylphosphatidylserine (DOPS)
Sodium dodecyl sulfate (B86663) (SDS)
Bradykinin
Acetylcholine
Ephedrine
Amyloid-β
Tau
α-synuclein
Gasdermin
Fura-2
Myelin
Heparin
Taxine
Ibogaine

Properties

CAS No.

56574-47-1

Molecular Formula

C19H28F6NO5PS

Molecular Weight

6,800 Da

Purity

≥ 95 % (isoelectrofocusing, HPLC); Phospholipase A2 activity < 2%

Origin of Product

United States

Structural Biology and Biophysics of Cardiotoxins

The structure of cardiotoxins is a testament to the elegant and efficient design principles of nature. These proteins, typically comprising 60-62 amino acids, adopt a compact and stable three-dimensional conformation that is crucial for their function. nih.gov

FeatureDescription
Secondary Structure Type All β-sheet protein
Sheet Composition One double-stranded and one triple-stranded antiparallel β-sheet
Number of β-strands Five

Conservation and Role of Disulfide Bonds

A critical feature for the structural integrity of cardiotoxins is the presence of four highly conserved disulfide bonds. nih.govwikipedia.org These covalent linkages, formed between eight cysteine residues, act as molecular staples, cross-linking different parts of the polypeptide chain and rigidly maintaining the three-dimensional fold. monash.edu The disulfide bonds are essential for the stability of the protein, contributing to its resistance to denaturation and proteolysis. metwarebio.com Their conservation across various cardiotoxin isoforms underscores their indispensable role in preserving the functionally active conformation. nih.gov

Three-Finger Fold (TFF) Topology

The unique arrangement of the polypeptide chain, stabilized by the disulfide core, gives rise to the characteristic "three-finger fold" (TFF). nih.govwikipedia.org This topology is defined by three adjacent loops of the polypeptide chain that extend from the central core, resembling the fingers of a hand. expasy.orgencyclopedia.pub These loops, designated as Loop I, II, and III, are rich in β-sheet structure and are the primary sites of interaction for these toxins. plos.org The TFF is a common structural motif found in a superfamily of snake venom toxins, but in cardiotoxins, it is specifically adapted for its unique functions. wikipedia.org

LoopStructural Significance
Loop I Extends from the core, involved in membrane interaction.
Loop II The central and often longest loop, crucial for functional specificity.
Loop III Also extends from the core, contributes to the overall hydrophobic surface.

Asymmetric Distribution of Hydrophobic and Hydrophilic Residues

A hallmark of this compound structure is the pronounced asymmetric distribution of hydrophobic and hydrophilic amino acid residues. nih.govtandfonline.com This segregation results in a molecule with two distinct faces: a concave side that is predominantly hydrophobic and a convex side that is rich in hydrophilic and basic residues. wikipedia.org This amphipathic nature is a key determinant of their biological activity, facilitating their interaction with the lipid bilayer of cell membranes. The hydrophobic face can penetrate the nonpolar interior of the membrane, while the positively charged hydrophilic face interacts with the negatively charged phospholipid head groups. nih.gov

Conformational Dynamics and Stability

While the disulfide bonds impart significant rigidity to the this compound structure, these molecules are not entirely static. They exhibit a degree of conformational flexibility that is integral to their function and stability.

Unfolding Kinetics and Folding Pathways

The study of the unfolding and refolding of cardiotoxins provides valuable insights into the forces that govern their stability and the pathways by which they attain their native conformation. The unfolding of cardiotoxins can be induced by denaturants such as urea (B33335) and guanidinium (B1211019) hydrochloride. nih.gov Research on this compound analogue III from the Taiwan Cobra (Naja naja atra) has shown that its folding is a rapid process, completed within a timescale of 200 milliseconds. nih.gov

The folding pathway is not a random process. It is a hierarchical event where certain structural elements form before others. nih.gov The earliest detectable event in the folding of this compound III is the formation of a hydrophobic cluster. nih.gov Subsequent studies have indicated that the triple-stranded β-sheet in the central core of the molecule tends to fold faster than the double-stranded β-sheet segment. nih.gov

During thermal unfolding, some cardiotoxins, such as β-cardiotoxin, have been observed to form a "molten globule" intermediate. nih.gov This state is characterized by the presence of a significant amount of secondary structure but lacks the well-defined tertiary structure of the native protein. nih.govusf.edu Interestingly, in the case of β-cardiotoxin, this molten globule intermediate was found to contain α-helical secondary structure, which is absent in the native all-β-sheet fold. nih.gov This suggests a remarkable conformational plasticity in the folding landscape of these toxins. researchgate.net

Compound/ProteinObservation
This compound III (Naja naja atra)Folding is complete within 200 ms.
This compound III (Naja naja atra)A hydrophobic cluster forms early in the folding pathway.
This compound III (Naja naja atra)The triple-stranded β-sheet folds more rapidly than the double-stranded β-sheet.
β-CardiotoxinForms an α-helical molten globule intermediate during thermal unfolding.

Intermediate States and Partially Structured Conformations

While cardiotoxins possess a well-defined three-dimensional structure in their native state, they can adopt partially structured or intermediate conformations under certain conditions. One such state, akin to a "molten globule," has been identified for this compound analogue III (CTX III) from the Taiwan cobra (Naja naja atra) in the presence of 2,2,2-trichloroacetic acid. nih.gov Spectroscopic analyses, including circular dichroism, fluorescence, and Fourier transform infrared spectroscopy, have been employed to characterize these states. nih.gov

Notably, two-dimensional nuclear magnetic resonance (NMR) spectroscopy has revealed that even in this intermediate state, a significant portion of the native secondary structure is retained. nih.gov For CTX III, it is estimated that approximately 65% of the native beta-sheet contacts persist in its partially structured form. nih.gov This indicates that the toxin does not completely unfold but rather exists in a more dynamic and less compact conformation. The study of these intermediate states is crucial for understanding the folding pathways and the conformational flexibility that may be relevant to their biological activity.

Influence of Environmental Factors on Conformation

The conformation of cardiotoxins is sensitive to environmental factors, which can significantly impact their structural integrity and, consequently, their function. Factors such as pH and the presence of denaturing agents can induce conformational changes.

Structure-Function Relationships

The biological activities of cardiotoxins are intricately linked to their three-dimensional structure. tandfonline.comnih.gov Understanding this relationship is key to deciphering their mechanism of action.

Identification of Functional Sites

The functional sites of cardiotoxins, responsible for their interaction with cell membranes and subsequent lytic activity, are primarily located within the three loops that extend from the central core of the protein. nih.govbenthamdirect.com Research on toxin gamma from the spitting cobra Naja nigricollis has provided significant insights into the location of its functional site. Through chemical modification of specific amino acid residues, it was determined that modifications within the first loop, particularly at Lysine-12, and at the base of the second loop, significantly impacted the toxin's biological properties without causing major structural changes. nih.gov This suggests that a plausible functional site for this particular this compound involves loop I and the base of loop II. nih.gov

Proteolytic attack on cardiotoxins bound to phospholipids (B1166683) has also indicated that at least the first loop, spanning from Leucine-1 to Threonine-13, is in direct contact with the lipid bilayer. nih.gov This region is considered a key determinant of the toxin's affinity for the membrane.

Role of Specific Amino Acid Residues in Activity

Acidic amino acid residues, for example, have been shown to be important for structural stability. nih.gov In this compound V from Naja naja atra, the pKa values of Glutamic acid-17, Aspartic acid-42, and Aspartic acid-59 have been determined by NMR spectroscopy. nih.gov The low pKa of Asp-59 suggests the formation of a salt bridge with Lysine-2, an electrostatic interaction that helps stabilize the three-loop structure. nih.gov

Analysis of various this compound sequences has identified specific residues that interfere with their incorporation into membranes. nih.gov These include Proline-9 in the N-terminal loop, Serine-28 in the central loop, and Asparagine/Aspartic acid-45 in the C-terminal loop. nih.gov The presence and combination of these "special" amino acid residues can modulate the membrane activity of the toxin. nih.gov

ResidueLocationFunctional Role
Lysine-12 Loop IImplicated in the functional site and biological activity of toxin gamma from Naja nigricollis. nih.gov
Glutamic acid-17 Core RegionAffects the structural stability of the this compound; its presence is associated with lower stability in the presence of denaturants. nih.gov
Proline-9 N-terminal LoopInterferes with the incorporation of the this compound into the lipid membrane. nih.gov
Serine-28 Central LoopA key determinant for classifying cardiotoxins as S-type; influences membrane interaction. nih.gov
Aspartic acid-59 C-terminal RegionForms a stabilizing salt bridge with Lysine-2. nih.gov

Molecular Determinants of Type-Specific Activities (S-type vs. P-type)

Cardiotoxins are broadly classified into two main types, S-type and P-type, based on the amino acid residue at a specific position in their central loop. scielo.brnih.gov This classification has implications for their biological activity.

S-type cardiotoxins are characterized by the presence of a Serine (Ser) residue at position 28. nih.govscielo.br

P-type cardiotoxins possess a Proline (Pro) residue at position 30. mdpi.comscielo.br

The structural differences imparted by these key residues influence how the toxins interact with and disrupt cell membranes. nih.gov It has been observed that P-type cardiotoxins tend to damage the lipid bilayer of anionic phospholipid-containing membranes more severely than S-type toxins. scielo.brnih.gov This is attributed to the deeper insertion of the hydrophobic loop II of P-type cardiotoxins into the membrane. nih.gov

Comparative studies on the effects of S-type and P-type cardiotoxins on isolated rat hearts have shown that the P-type this compound CTX-2 from Naja oxiana impairs cardiac functional activity more strongly and rapidly than the S-type this compound CTX-1 from the same venom. scielo.br This is manifested as a faster blockage of cardiac contractions and a more rapid development of contracture. scielo.br

FeatureS-type this compoundP-type this compound
Key Residue Serine at position 28 nih.govscielo.brProline at position 30 mdpi.comscielo.br
Membrane Interaction Penetrates the membrane with its three loops. nih.govInserts its hydrophobic loop II deeper into the membrane. nih.gov
Activity Generally less potent in disrupting anionic phospholipid membranes. scielo.brMore severely damages anionic phospholipid membranes. scielo.brnih.gov
Cardiac Effects Lower potency in impairing functional heart activity. scielo.brMore strongly and rapidly impairs cardiac functional activity. scielo.br

Molecular Mechanisms of Cardiotoxin Action on Biological Systems

Membrane Interaction and Disruption

The initial and critical step in the action of cardiotoxins is their interaction with the plasma membrane. This process is multifaceted, involving direct binding to phospholipids (B1166683), penetration into the lipid bilayer, and the induction of structural changes within the membrane.

Cardiotoxins directly bind to the phospholipid bilayers of cell membranes, an interaction driven by both electrostatic and hydrophobic forces. core.ac.uk These toxins possess a characteristic three-fingered structure, with loops that play a crucial role in membrane binding. nih.gov The binding process is not uniform across all phospholipid types, with a notable preference for specific lipid species.

A significant body of research highlights the specificity of cardiotoxins for anionic phospholipids, with cardiolipin (B10847521) being a key target. mdpi.commdpi.com While CTXs can interact with zwitterionic phospholipids like phosphatidylcholine, their binding affinity is markedly enhanced in the presence of negatively charged lipids. nih.govcore.ac.uk This preference is attributed to the basic nature of cardiotoxins, which are rich in cationic amino acid residues. tandfonline.com These positively charged residues are thought to engage in electrostatic interactions with the negatively charged phosphate (B84403) groups of anionic phospholipids. nih.gov

Studies using model membranes have demonstrated that cardiotoxins, such as CTII from Naja oxiana, preferentially bind to membranes containing cardiolipin. mdpi.commdpi.com Molecular dynamics and docking simulations have identified key amino acid residues on the surface of cardiotoxins that facilitate both long-range and short-range interactions with cardiolipin. mdpi.comresearchgate.net For instance, residues like R36 and K12 in CTII have been implicated in the initial binding to cardiolipin. researchgate.net This specific targeting of cardiolipin is significant, as this phospholipid is predominantly found in the inner mitochondrial membrane, suggesting a mechanism by which cardiotoxins can disrupt mitochondrial function. mdpi.comnih.gov

Beyond simple binding, cardiotoxins are capable of actively modulating the physical properties of the lipid bilayer, including its surface curvature and polymorphism. nih.govportlandpress.com The interaction of cardiotoxins with lipids, particularly anionic ones like cardiolipin, can induce significant changes in the organization of the membrane. portlandpress.com This modulation is dependent on the type of cardiotoxin and the specific lipid composition of the membrane. nih.gov

The conical molecular shape of cardiolipin itself predisposes membranes to the formation of non-bilayer structures, and the binding of cardiotoxins can further promote this tendency. nih.govmdpi.com The interaction can lead to the formation of inverted, concave lipid structures. nih.govportlandpress.com This alteration of membrane structure is a key aspect of the toxin's mechanism, as it can disrupt the normal barrier function of the cell membrane.

Following initial binding, cardiotoxins can penetrate and insert themselves into the hydrophobic core of the lipid bilayer. The mode of penetration can differ between types of cardiotoxins. For instance, P-type cardiotoxins, characterized by a proline residue at position 31, are thought to penetrate the membrane, a process influenced by the hydrophobic thickness of the bilayer. nih.govcore.ac.uk In contrast, S-type cardiotoxins may interact more superficially through one of their hydrophobic loops. nih.gov

Molecular dynamics simulations suggest that some cardiotoxins, like CTII, embed into the phospholipid bilayer in a horizontal orientation relative to the membrane surface. mdpi.com Hydrophobic amino acid residues on the toxin, such as L9, are proposed to drive the penetration into the membrane's hydrophobic region. researchgate.net The insertion process is not merely a passive event but is believed to be a crucial step in the subsequent disruption of the membrane.

A critical consequence of this compound-membrane interaction is the formation of non-bilayer structures and pores. mdpi.complos.org The binding of cardiotoxins, especially to cardiolipin-containing membranes, can induce the formation of immobilized, non-bilayer phospholipid structures. mdpi.com These structures represent a significant deviation from the normal lamellar phase of the membrane and are associated with increased motional freedom of the lipid molecules. portlandpress.com

The formation of these non-bilayer structures, which can include inverted micelles, is thought to be a key mechanism for the lytic activity of cardiotoxins. biomedgrid.com Furthermore, there is evidence to suggest that cardiotoxins can form pores or channels in the membrane, leading to increased permeability. tandfonline.complos.org These pores may be formed by the aggregation of several toxin molecules within the bilayer.

The culmination of this compound binding, penetration, and structural rearrangement of the membrane is a severe compromise of its potential and integrity. The formation of pores and non-bilayer structures leads to an increase in the permeability of the membrane to ions. tandfonline.comontosight.ai This disrupts the normal ion gradients across the cell membrane, leading to depolarization. tandfonline.comcore.ac.uk

The loss of membrane potential has profound effects on cell function, particularly in excitable cells like muscle and nerve cells, leading to contracture and depolarization. tandfonline.com Ultimately, the widespread disruption of the membrane's barrier function results in cell lysis and death. ontosight.ai

Direct Binding to Phospholipid Bilayers

Alteration of Ion Homeostasis

Cardiotoxins profoundly disrupt the delicate balance of ions across the cell membrane, a critical factor for normal cellular function, particularly in excitable cells like cardiomyocytes. This disruption is a key element of their toxicity and manifests through several interconnected mechanisms. These can include the activation of existing ion channels, the formation of new, nonselective ion channels, and altering the activity of ion pumps, all of which contribute to irreversible cell damage. nih.govscielo.br

Dysregulation of Intracellular Calcium Dynamics

A central aspect of this compound-induced cytotoxicity is the severe dysregulation of intracellular calcium ([Ca2+]i) levels. mdpi.com Cardiotoxins trigger a significant and sustained increase in cytosolic calcium, leading to a state of calcium overload. mdpi.commdpi.com This calcium overload is a primary driver of the subsequent cellular pathology, including hypercontracture of cardiomyocytes and eventual cell death. mdpi.comnih.gov

The initial phase of this compound action involves a rapid influx of extracellular calcium into the cell. nih.govnih.gov This influx is a direct consequence of the toxin's interaction with the plasma membrane. Cardiotoxins are pore-forming agents that can create openings in the cell membrane, allowing for the unregulated entry of ions, including calcium. researchgate.net This initial spike in intracellular calcium is a critical trigger for the subsequent toxic cascade. nih.gov Studies have shown that this calcium influx is a key contributor to the initial increase in heart contractility observed upon exposure to some cardiotoxins. nih.gov

The dysregulation of calcium homeostasis by cardiotoxins also involves the modulation of specific ion channels and transporters.

L-type Ca2+ channels: While some toxins are known to directly block L-type calcium channels, leading to cardiotoxicity, the interaction of cardiotoxins with these channels appears to be more complex. margiotta-casaluci-lab.com Some studies suggest that the effects of certain cardiotoxins are not blocked by L-type calcium channel blockers like verapamil, indicating that their primary mechanism of calcium entry may be independent of these channels. mdpi.comnih.gov However, other research indicates that L-type Ca2+ channel blockers can reduce the contractile response induced by some cardiotoxins. mdpi.com This suggests that the involvement of L-type Ca2+ channels may vary depending on the specific this compound and experimental conditions.

Na+/Ca2+ exchange (NCX): The sodium-calcium exchanger is a critical regulator of intracellular calcium. researchgate.netphysiology.org Cardiotoxins have been shown to affect the function of the NCX. researchgate.net Inhibition of the reverse mode of the NCX by specific inhibitors has been found to significantly reduce the contractility induced by cardiotoxins, suggesting that Ca2+ entry via the NCX plays a role in their toxic effects. mdpi.com The disruption of the sodium gradient by cardiotoxins can further impair the ability of the NCX to extrude calcium, exacerbating calcium overload.

Effects on Ion Pump Activity (e.g., Na+/K+-ATPase)

Cardiotoxins have been shown to inhibit the activity of the Na+/K+-ATPase, a crucial ion pump responsible for maintaining the electrochemical gradients of sodium and potassium across the cell membrane. nih.govnih.gov This inhibition disrupts the normal ionic balance, leading to an accumulation of intracellular sodium. frontiersin.org The increased intracellular sodium concentration can, in turn, promote the reverse mode of the Na+/Ca2+ exchanger, further contributing to calcium overload. frontiersin.org The inhibition of Na+/K+-ATPase by this compound is not readily reversed by high concentrations of potassium, distinguishing its mechanism from that of other inhibitors like melittin. nih.govcapes.gov.br

Mitochondrial Dysfunction

Mitochondria are critical for cellular energy production and are also a key target of cardiotoxins. mdpi.comnih.gov this compound-induced mitochondrial dysfunction plays a significant role in the progression of cellular injury and death. mdpi.comresearchgate.net The toxins can penetrate the outer mitochondrial membrane and target the inner mitochondrial membrane, disrupting its structure and bioenergetics. nih.govscielo.br

One of the proposed mechanisms involves the interaction of cardiotoxins with cardiolipin, an anionic phospholipid abundant in the inner mitochondrial membrane. mdpi.com This interaction can alter the membrane's physical properties, leading to impaired function. mdpi.com A major consequence of this compound action on mitochondria is a significant decrease in ATP production. mdpi.com This energy depletion compromises numerous cellular processes and contributes to cell death. Furthermore, damaged mitochondria can release pro-apoptotic factors, initiating programmed cell death pathways. nih.govfrontiersin.org The disruption of mitochondrial function, coupled with the severe ion dysregulation, creates a synergistic effect that culminates in the potent cardiotoxicity of these venom components.

This compound Translocation to Mitochondrial Compartments

Cobra venom cardiotoxins can traverse the cell membrane and translocate to intracellular organelles, most notably the mitochondria. oup.com Studies have shown that fluorescently-tagged cardiotoxins, such as this compound VII4 from Naja mossambica mossambica, rapidly accumulate in the mitochondria of neuronal cells. nih.gov This translocation is not a random event but appears to be a targeted process. Evidence suggests that once inside the cell, cardiotoxins are drawn to the mitochondria, where they can initiate their disruptive effects on the organelle's structure and function. oup.comahajournals.org The journey from the extracellular space to the mitochondrial matrix involves crossing both the outer and inner mitochondrial membranes, a process facilitated by the toxin's interaction with specific membrane components. ahajournals.org

Interaction with Mitochondrial Membranes (Outer and Inner)

The interaction of cardiotoxins with mitochondrial membranes is a critical step in their mechanism of action. These toxins show a particular affinity for cardiolipin (CL), an anionic phospholipid found in high concentrations in the inner mitochondrial membrane (IMM) and to a lesser extent in the outer mitochondrial membrane (OMM). nih.govspandidos-publications.com Biophysical studies using model membranes that mimic the composition of the OMM and IMM have demonstrated that cardiotoxins like VII4 bind specifically to cardiolipin, largely ignoring zwitterionic phospholipids such as phosphatidylcholine (PC) unless cardiolipin is present. nih.govnih.gov

This binding is not merely a surface interaction. Molecular dynamics simulations and spectroscopic data reveal that cardiotoxins induce significant changes in the membrane architecture. nih.govnih.gov They promote the formation of non-bilayer structures, which are transient, curved arrangements of lipids that deviate from the typical flat bilayer. nih.govspandidos-publications.com These non-bilayer structures are thought to be crucial for the translocation of the this compound across the mitochondrial membranes. spandidos-publications.com By disrupting the orderly arrangement of phospholipids, cardiotoxins effectively increase the permeability of the mitochondrial membranes, creating pores and facilitating their own passage into the intermembrane space and potentially the mitochondrial matrix. oup.comnih.gov

Disruption of Mitochondrial Bioenergetics

The structural damage inflicted by cardiotoxins on mitochondrial membranes has profound consequences for the organelle's primary function: energy production. The integrity of the inner mitochondrial membrane is paramount for maintaining the proton gradient necessary for oxidative phosphorylation (OXPHOS), the main process of ATP synthesis. By permeabilizing the membranes, cardiotoxins cause a collapse of the mitochondrial transmembrane potential. mdpi.com

Impact on ATP Synthase Activity

The effect of cardiotoxins on ATP synthase, the enzyme responsible for the final step of ATP production, is complex and concentration-dependent. At very low concentrations, some cardiotoxins, such as CTII from Naja oxiana, have been observed to increase the activity of mitochondrial ATP synthase. nih.govmdpi.com This paradoxical effect is thought to be related to the formation of transient non-bilayer structures in the inner mitochondrial membrane. nih.gov These localized membrane rearrangements may facilitate the activity of ATP synthase. mdpi.com

However, at higher concentrations, the effect is reversed. The extensive formation of non-bilayer structures and the permeabilization of the inner mitochondrial membrane lead to a complete abolition of ATP synthase activity. nih.gov This inhibition is a consequence of the severe disruption of the membrane's integrity, which is essential for the enzyme's function. nih.gov Therefore, while low concentrations of cardiotoxins might transiently enhance energy production, higher, more pathologically relevant concentrations lead to a catastrophic failure of the mitochondrial bioenergetic machinery. nih.govmdpi.com

Intracellular Signaling Pathway Modulation

The interaction of cardiotoxins with mitochondria extends beyond direct physical damage, triggering a cascade of intracellular signaling events that contribute to cellular demise.

Activation of Reactive Oxygen Species (ROS) Production

A key consequence of mitochondrial dysfunction induced by cardiotoxins is the generation of reactive oxygen species (ROS). mdpi.comfrontiersin.org Mitochondria are a primary source of cellular ROS, and any disruption to the electron transport chain can lead to an increase in their production. amegroups.org this compound 3 (CTX3) from Naja naja atra, for instance, has been shown to target mitochondria and induce oxidative stress. mdpi.com This leads to a cascade of events including the collapse of the mitochondrial membrane potential and the release of cytochrome C, a key step in initiating apoptosis. nih.govmdpi.com The overproduction of ROS creates a state of oxidative stress within the cell, causing damage to lipids, proteins, and DNA, and further exacerbating mitochondrial injury. nih.govamegroups.org

Induction of Stress-Related Kinase Pathways (e.g., p38 MAPK)

The cellular stress caused by cardiotoxins, including the generation of ROS and disruption of energy metabolism, activates stress-related kinase pathways. One such pathway involves the p38 mitogen-activated protein kinase (p38 MAPK). spandidos-publications.comdrpress.org While direct studies on the activation of p38 MAPK by snake venom cardiotoxins are emerging, the role of this pathway is well-established in other forms of cardiotoxicity, such as that induced by the anticancer drug doxorubicin (B1662922). spandidos-publications.comdrpress.orgresearchgate.net Oxidative stress and inflammatory cytokines, which can be produced in response to cellular damage, are known activators of p38 MAPK. researchgate.netsemanticscholar.org Activation of the p38 MAPK pathway can, in turn, contribute to apoptosis, or programmed cell death, a common outcome of this compound exposure. spandidos-publications.comdrpress.org This suggests that the induction of stress-activated signaling cascades is a critical component of the molecular mechanism through which cardiotoxins exert their lethal effects on cells.

Modulation of Transcription Factors (e.g., c-Jun, ATF-2)

The molecular toxicity of certain cardiotoxins (CTXs) involves the intricate modulation of intracellular signaling cascades that culminate in the activation of specific transcription factors. These factors, in turn, regulate the expression of genes involved in critical cellular processes, including cell death. Key among these are the basic leucine (B10760876) zipper (bZip) transcription factors c-Jun and Activating Transcription Factor 2 (ATF-2).

Research has elucidated a specific mechanistic pathway initiated by this compound 1 (CTX1) from the venom of the Taiwan cobra (Naja atra). This pathway begins with CTX1 inducing an increase in cytoplasmic calcium (Ca²⁺) levels and the production of reactive oxygen species (ROS). nih.govnih.gov This elevation in intracellular Ca²⁺ upregulates NADPH Oxidase 4 (NOX4), which promotes the generation of ROS. nih.govmdpi.com The subsequent increase in ROS leads to the phosphorylation and activation of p38 Mitogen-Activated Protein Kinase (p38 MAPK). nih.govmdpi.com

Once activated, p38 MAPK directly phosphorylates both c-Jun and ATF-2. nih.govnih.gov These transcription factors are known substrates for stress-responsive MAPKs. ahajournals.org In the context of CTX1 exposure in human leukemia cells, the phosphorylation of c-Jun and ATF-2 is a critical step that enables them to perform their function as transcriptional activators. nih.gov It is inferred that in CTX1-treated cells, c-Jun and ATF-2 likely function as homodimers to transactivate their target genes. nih.gov The activation of these transcription factors is a pivotal event that links the initial membrane-disrupting effects of the toxin to a programmed cellular response.

The following table summarizes the key molecular events leading to the activation of these transcription factors by CTX1.

Initiating Molecule Signaling Cascade Activated Transcription Factors Reference
This compound 1 (CTX1)↑ Cytoplasmic Ca²⁺ → ↑ NOX4 Expression → ↑ ROS Production → p38 MAPK Phosphorylationc-Jun, ATF-2 nih.govnih.govmdpi.com

Triggering of Programmed Cell Death Pathways (e.g., Fas/FasL death pathway)

The activation of transcription factors by cardiotoxins is not a terminal event but rather a crucial step in initiating downstream cellular programs, most notably programmed cell death, or apoptosis. The modulation of c-Jun and ATF-2 by this compound 1 (CTX1) directly triggers the extrinsic apoptosis pathway mediated by the Fas receptor and its ligand (FasL). mdpi.commdpi.com

Activated c-Jun specifically mediates the transcriptional upregulation of the Fas gene, while activated ATF-2 mediates the transcription of the FasL gene. nih.govnih.gov The concurrent increase in the expression of both the Fas receptor on the cell surface and its corresponding ligand creates an autocrine or paracrine loop that initiates the death signaling cascade. nih.govmdpi.com The engagement of Fas by FasL leads to the recruitment of the Fas-Associated Death Domain (FADD) protein. nih.govmdpi.com This recruitment is a critical step that leads to the subsequent activation of caspase-8, an initiator caspase in the extrinsic pathway. nih.govnih.gov Activated caspase-8 then proteolytically cleaves and activates downstream effector caspases, such as caspase-3, and also cleaves the Bid protein into its truncated form (t-Bid), which can engage the intrinsic mitochondrial apoptosis pathway. nih.govfrontiersin.org

Studies using siRNA knockdown have confirmed these specific roles; the depletion of c-Jun prevents CTX1-induced Fas expression, and the depletion of ATF-2 abrogates the toxin's ability to increase FasL expression. nih.gov Furthermore, the depletion of FADD has been shown to abolish CTX1-induced cell death and caspase-8 activation, confirming the essential role of the Fas death pathway in the cytotoxicity of this specific this compound variant. nih.govnih.gov This detailed molecular mechanism, linking specific transcription factors to the activation of a death receptor pathway, has been demonstrated in human leukemia cell lines U937 and HL-60. mdpi.com

Transcription Factor Target Gene Resulting Protein Downstream Effect Reference
Phosphorylated c-JunFasFas ReceptorIncreased cell surface death receptors nih.govnih.gov
Phosphorylated ATF-2FasLFas LigandIncreased death receptor ligands nih.govnih.gov

Comparative Mechanisms of Action Across this compound Variants

The biological activities and underlying molecular mechanisms of cardiotoxins can vary significantly between different isoforms, even those from the same snake species. This variance underscores the importance of specific amino acid sequences and structural features in determining the toxin's function.

A notable example of this functional divergence is seen among the this compound isotoxins isolated from the venom of Naja atra. Comparative studies revealed that among the tested CTX isotoxins, only CTX1 was capable of inducing the expression of Fas and FasL and thereby activating the Fas-mediated death pathway in leukemia cells. nih.govmdpi.com Chemical modification studies further pinpointed that intact methionine residues were essential for this specific activity of CTX1. nih.govnih.gov This highlights a high degree of specificity, where other highly similar CTX isoforms from the same venom lack this particular pro-apoptotic mechanism.

Comparative analysis of cardiotoxins from different species also reveals mechanistic diversity. A study comparing two CTX variants from the Central Asian cobra (Naja oxiana), CTX-1 (an S-type) and CTX-2 (a P-type), demonstrated significant differences in their effects on cardiovascular tissues. mdpi.com Both toxins induced dose-dependent contractures in rat papillary muscle and aortic rings, but CTX-2 was found to be substantially more potent than CTX-1 in impairing the function of both tissues. mdpi.com The study indicated that the effects of both toxins are primarily associated with the disruption of cellular systems responsible for Ca²⁺ influx. However, their effects were differentially reduced by pharmacological inhibitors, suggesting they interact differently with calcium transport systems like L-type Ca²⁺ channels and the reverse-mode Na⁺/Ca²⁺ exchanger. mdpi.com

The following table provides a comparison of the mechanisms or potencies of different this compound variants based on research findings.

This compound Variant(s) Source Species Key Mechanistic Finding / Comparative Effect Reference
CTX1 vs. other CTX isotoxinsNaja atraOnly CTX1 induced Fas/FasL expression and subsequent apoptosis. nih.govmdpi.com
CTX-1 (S-type) vs. CTX-2 (P-type)Naja oxianaCTX-2 exhibited a stronger impairment of papillary muscle and aortic ring function than CTX-1. Both act by disturbing Ca²⁺ influx, but with different potencies. mdpi.com
CTX I, V vs. CTX II, III, IVNaja naja atraCTX I and CTX V exhibit approximately double the lethal potency of CTX II, III, and IV. This is correlated with structural features at the tip of Loop III. rcsb.org

Cellular and Tissue Level Responses to Cardiotoxins

Cardiomyocyte Responses

The primary target of cardiotoxins in the heart is the cardiomyocyte. The ensuing responses are characterized by profound changes in contractility, morphology, and viability, ultimately culminating in cardiac dysfunction.

Myocardial Contractility Alterations (Contracture, Hypercontracture, Hypocontractility)

Cardiotoxins induce a biphasic effect on myocardial contractility. Initially, a transient increase in the force of contraction is often observed. nih.govscielo.br This is followed by a rapid decline in contractility (hypocontractility) and a simultaneous increase in diastolic tension, which progresses into a sustained and irreversible state of muscle shortening known as contracture. nih.govmdpi.commdpi.com This systolic arrest is a hallmark of cardiotoxin action. scielo.brmdpi.com

Studies on isolated rat papillary muscles have demonstrated that different types of cardiotoxins, such as CTX-1 (S-type) and CTX-2 (P-type) from Naja oxiana cobra venom, produce a dose-dependent decrease in contractility and the development of contracture. mdpi.com For instance, CTX-1 at a concentration of 0.75 µM can lead to a near-complete suppression of papillary muscle contraction. mdpi.com The P-type this compound, CTX-2, has been shown to be more potent, impairing rat heart functional activity more strongly and causing a faster blockage of cardiac contractions and a more significant contracture compared to the S-type CTX-1. researchgate.net This state of sustained contraction without relaxation, or hypercontracture, is a direct consequence of a massive influx and overload of intracellular calcium. mdpi.com The disruption of the normal force-frequency relationship is an early indicator of this pathological action, often preceding irreversible myocardial damage. researchgate.net

This compoundTissue/Cell ModelObserved Effect on ContractilityReference
CTX-1 (Naja oxiana)Rat Papillary MuscleInitial transient increase, followed by hypocontractility and contracture. mdpi.com
CTX-2 (Naja oxiana)Rat Papillary MuscleMore potent than CTX-1; faster induction of hypocontractility and higher magnitude of contracture. mdpi.comresearchgate.net
General CardiotoxinsVentricular MyocardiumMore pronounced effect compared to atria, leading to irreversible contracture. nih.gov

Changes in Cell Shape and Morphology

The profound disturbances in ion homeostasis, particularly the calcium overload induced by cardiotoxins, lead to dramatic alterations in cardiomyocyte morphology. mdpi.com Under the influence of these toxins, cardiomyocytes undergo a process of hypercontracture, characterized by a sharp and significant decrease in cell length. mdpi.com This extreme shortening causes the cells to lose their typical elongated, rectangular shape and adopt an almost spherical form. mdpi.com

Electron microscopy studies have revealed significant ultrastructural damage, including mitochondrial swelling, distortion of the mitochondrial membrane, and a general loss of structural integrity. researchgate.net Additionally, membrane blebbing and prominent intracellular vacuolation are observed. researchgate.net This structural disintegration is a direct consequence of the toxic cascade initiated by the this compound, leading to the loss of the cell's characteristic structure and function. mdpi.com

Cellular Viability and Programmed Cell Death Induction

The cascade of events initiated by this compound exposure, including membrane damage and calcium overload, inevitably leads to cell death. nih.govmdpi.com The resulting contracture is typically irreversible and culminates in the demise of the cardiomyocyte. nih.govactanaturae.ru Both necrosis and apoptosis have been identified as modes of cell death induced by cardiotoxins. nih.govnih.gov

The process often involves the activation of intracellular peptidases and the disruption of mitochondrial function, which are key events in programmed cell death pathways. nih.govmdpi.com For example, doxorubicin (B1662922), a well-known cardiotoxic anticancer drug, induces cardiomyocyte apoptosis by promoting the release of cytochrome c from mitochondria, which in turn activates the caspase cascade. spandidos-publications.com The loss of viable cardiomyocytes is a critical factor in the development of long-term cardiotoxicity and heart failure. nih.govfrontiersin.org The damage to cardiac stem and progenitor cells by some cardiotoxins can further impair the heart's limited capacity for repair and regeneration. frontiersin.orgnih.gov

Effects on Vascular Smooth Muscle Cells

Aortic Ring Contraction Dynamics

In isolated vascular preparations, such as rat aortic rings, cardiotoxins induce a direct contractile response. mdpi.comnih.gov Studies with CTX-1 and CTX-2 from Naja oxiana have shown that these toxins cause a dose-dependent contraction of aortic rings. mdpi.com For example, CTX-1 at 7.5 µM and CTX-2 at 3 µM produced contractile responses corresponding to 12% and 50%, respectively, of the contraction induced by a high concentration of potassium chloride. mdpi.com This contractile effect is largely dependent on the influx of extracellular calcium. nih.gov The potency of these toxins can vary, with CTX-2 demonstrating a stronger contractile effect on aortic rings than CTX-1. mdpi.com

This compoundVascular PreparationKey FindingReference
CTX-1 (Naja oxiana)Rat Aortic RingsInduced a contractile response of ~12% of the maximum KCl-induced contraction at 7.5 µM. mdpi.com
CTX-2 (Naja oxiana)Rat Aortic RingsInduced a stronger contractile response (~50% of max KCl contraction at 3 µM) compared to CTX-1. mdpi.com
General this compoundEndothelium-denuded Rat Aortic RingsInduced a slowly developing, sustained contraction dependent on extracellular Ca2+. nih.gov
5-FluorouracilRat Aortic RingsSignificantly increased contractility of aortic rings. nijophasr.net
CisplatinNoradrenaline pre-contracted Rat Aortic RingsSignificantly increased contractility. nijophasr.net

Influence on Vascular Tone Regulation

Vascular tone, the degree of constriction of a blood vessel, is a critical factor in regulating blood pressure and blood flow. cvphysiology.comukzn.ac.za Cardiotoxins can modulate vascular tone through various mechanisms. While they can directly cause vasoconstriction, some studies have reported a biphasic response in certain preparations, with an initial, transient vasorelaxation in pre-contracted aortic rings, which is dependent on the endothelium. scielo.bractanaturae.ru This is typically followed by a more dominant and sustained tonic contraction of the vascular smooth muscle. scielo.br

The regulation of vascular tone is complex, involving a balance between vasoconstrictor and vasodilator signals. cvphysiology.com Cardiotoxins disrupt this balance. For instance, some toxins can interfere with the production or action of nitric oxide (NO), a key vasodilator. nih.gov Others may affect ion channels, such as calcium and potassium channels, that are crucial for setting the membrane potential and contractile state of vascular smooth muscle cells. actanaturae.runih.gov The net effect of many cardiotoxins is an increase in vascular resistance, which can contribute to hypertension and altered tissue perfusion. nih.gov

Impact on Cardiac Stem and Progenitor Cell Populations

The heart's ability to repair and regenerate itself following injury is a critical determinant of long-term cardiac health. This intrinsic repair mechanism involves resident cardiac stem and progenitor cells (CSCs/CPCs). However, various cardiotoxins, particularly certain anticancer therapies, can have a detrimental impact on these vital cell populations, compromising the heart's regenerative potential. whiterose.ac.ukfrontiersin.orgnih.gov

Effects on Cell Numbers and Viability

Exposure to cardiotoxic agents has been shown to directly reduce the number and viability of cardiac stem and progenitor cells. frontiersin.orgnih.gov Studies have demonstrated that compounds like doxorubicin, a widely used chemotherapy agent, can decrease the viability and proliferation of CSCs both in laboratory settings (in vitro) and in living organisms (in vivo). frontiersin.orgnih.gov Similarly, other classes of anticancer drugs, such as tyrosine kinase inhibitors (TKIs), also exhibit negative effects on the survival of these cells. whiterose.ac.ukfrontiersin.orgnih.gov

Research has utilized various methods to assess the impact of cardiotoxic compounds on cell viability. For instance, live-cell staining with agents like Calcein AM and Hoechst 33342 allows for the quantification of viable cells and the assessment of nuclear morphology. moleculardevices.com A decrease in staining for markers of intact mitochondria, such as MitoTracker Orange, has also been observed following exposure to cytotoxic compounds, indicating mitochondrial dysfunction. moleculardevices.com The concentration at which a compound causes a 50% decrease in the number of viable cells (EC50) is a key metric used to evaluate its toxicity. moleculardevices.com

Influence on Pro-Regenerative Capacity

Beyond simply reducing cell numbers, cardiotoxins can also impair the functional capabilities of the surviving cardiac stem and progenitor cells, thereby hindering their pro-regenerative capacity. whiterose.ac.ukfrontiersin.orgnih.gov This impairment manifests in several ways.

One crucial function of CSCs/CPCs is the secretion of paracrine factors—molecules that support the survival and function of surrounding cells, including mature cardiomyocytes. whiterose.ac.uknih.gov Cardiotoxins can diminish the ability of these progenitor cells to produce this pro-survival secretome, thereby reducing their capacity to protect the heart from injury. whiterose.ac.ukfrontiersin.orgnih.gov

The following table summarizes the effects of selected cardiotoxic compounds on cardiac progenitor cells:

CompoundEffect on ViabilityEffect on Pro-Regenerative Capacity
DoxorubicinDecreasedImpaired pro-survival secretome, altered differentiation
Tyrosine Kinase Inhibitors (e.g., Imatinib, Sunitinib)DecreasedImpaired ability to protect cardiomyocytes from apoptosis

Mechanisms of Myocardial Remodeling (Conceptual Framework)

Myocardial remodeling refers to the changes in the size, shape, structure, and function of the heart in response to injury or stress. nih.govresearchgate.net this compound-induced injury is a significant trigger for this process, which, if left unchecked, can lead to heart failure. nih.govnih.gov The remodeling process is a complex interplay of cellular and molecular events, primarily involving inflammation, fibroblast activation, and alterations in the extracellular matrix. nih.govmdpi.com

Inflammatory Response: The initial phase following cardiotoxic injury often involves a robust inflammatory response. nih.govnih.gov The release of damage-associated molecular patterns from dying cells recruits various immune cells, such as macrophages and neutrophils, to the site of injury. nih.govnih.gov These inflammatory cells release a plethora of cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins, which can have both beneficial and detrimental effects. ahajournals.orgromj.org While an acute inflammatory response is necessary for clearing cellular debris, a sustained or chronic inflammatory state can perpetuate tissue damage and promote adverse remodeling. nih.govnih.gov For instance, the tyrosine kinase inhibitor ponatinib (B1185) has been shown to induce sustained chronic inflammation, contributing to cardiac dysfunction. ahajournals.org

Cardiac Fibroblast Activation and Extracellular Matrix (ECM) Remodeling: Cardiac fibroblasts are key players in the remodeling process. nih.govahajournals.org In response to injury and pro-fibrotic signals like transforming growth factor-beta (TGF-β), these cells can differentiate into myofibroblasts. nih.govmdpi.com Myofibroblasts are characterized by their increased production of extracellular matrix proteins, such as collagen. nih.gov While this is a crucial part of the wound-healing response, excessive deposition of ECM leads to fibrosis, which increases myocardial stiffness and impairs cardiac function. nih.govahajournals.org

Cardiotoxins like doxorubicin can directly activate cardiac fibroblasts, leading to increased expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation, and enhanced collagen synthesis. nih.gov This activation can occur even in the absence of significant cardiomyocyte death, suggesting it is a primary response to the toxin. nih.gov The altered ECM composition, with an overabundance of cross-linked collagen, contributes to a more rigid and less compliant myocardium. frontiersin.org

The following table outlines the key cellular and molecular events in this compound-induced myocardial remodeling:

StageKey Cellular PlayersKey Molecular MediatorsOutcome
Acute Injury & Inflammation Cardiomyocytes, Macrophages, NeutrophilsDamage-Associated Molecular Patterns (DAMPs), Cytokines (TNF-α, ILs), ChemokinesCell death, clearance of debris, initiation of repair signals
Fibroblast Activation Cardiac Fibroblasts, MyofibroblastsTransforming Growth Factor-beta (TGF-β), Angiotensin II, AldosteroneDifferentiation of fibroblasts to myofibroblasts
Extracellular Matrix Remodeling MyofibroblastsCollagen, Matrix Metalloproteinases (MMPs), Tissue Inhibitors of Metalloproteinases (TIMPs)Altered ECM composition, fibrosis, increased myocardial stiffness

This conceptual framework highlights the intricate and interconnected processes that drive myocardial remodeling in response to cardiotoxins. Understanding these mechanisms is crucial for developing targeted therapies to mitigate the adverse cardiac effects of these compounds.

Methodologies and Experimental Models in Cardiotoxin Research

Cardiotoxin Isolation and Purification Techniques

The initial and critical step in this compound research is obtaining a pure sample from crude cobra venom. Traditional methods for this process have often been multi-stepped, leading to low recovery and high costs. nih.gov However, advancements in chromatographic and affinity purification techniques have significantly improved the efficiency and yield of this compound isolation.

Chromatographic Approaches (e.g., HPLC, FPLC, Ion Exchange)

Chromatographic techniques are fundamental to the separation of cardiotoxins from the complex mixture of proteins and other molecules present in snake venom. These methods separate components based on their physical and chemical properties.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for purifying cardiotoxins. nih.gov This technique separates molecules based on their hydrophobicity. nih.gov However, the organic solvents like acetonitrile (B52724) used in reversed-phase HPLC can alter the conformation of the toxins. nih.gov Hydrophobic-interaction HPLC, on the other hand, utilizes a salt-buffer eluting medium that does not affect the toxin's conformation, making it a preferred method for studying the surface hydrophobicity of cardiotoxins. nih.gov A study successfully used reversed-phase HPLC to isolate eight different cardiotoxins from four different cobra venoms, demonstrating its efficiency in removing contaminants like phospholipase. nih.gov Two-dimensional thin-layer chromatography has also been developed for the qualitative determination of various cardiotoxins in biological and plant materials. acs.org

Fast Protein Liquid Chromatography (FPLC): FPLC is a form of liquid chromatography that operates at lower pressures than HPLC, making it well-suited for the purification of proteins like cardiotoxins. abcam.com It is a versatile technique that can be used for various chromatographic processes, including ion exchange and gel filtration. abcam.comresearchgate.net FPLC systems are compatible with a wide range of columns and resins, allowing for tailored purification strategies. clinisciences.com

Ion Exchange Chromatography (IEX): IEX separates proteins based on their net surface charge. cytivalifesciences.comresearchgate.net Cardiotoxins, being highly basic proteins, are well-suited for cation exchange chromatography. researchgate.netnih.gov In this method, the venom solution is passed through a column containing a negatively charged resin. The positively charged cardiotoxins bind to the resin, while other components are washed away. The bound cardiotoxins are then eluted by increasing the salt concentration or changing the pH of the buffer. cytivalifesciences.com For instance, six cardiotoxins and a this compound-like basic protein were successfully separated from Naja naja atra venom using a SP-Sephadex C-25 column, a type of cation exchanger. nih.gov

Table 1: Chromatographic Techniques for this compound Purification
TechniquePrinciple of SeparationKey Findings/Applications in this compound ResearchReferences
High-Performance Liquid Chromatography (HPLC)Separates based on hydrophobicity (Reversed-Phase) or surface hydrophobicity (Hydrophobic-Interaction).Efficiently isolates multiple cardiotoxins and removes contaminants. The choice of eluting medium can affect toxin conformation. nih.govnih.gov
Fast Protein Liquid Chromatography (FPLC)Lower pressure liquid chromatography suitable for proteins.Used for various purification processes like ion exchange and gel filtration of cardiotoxins. abcam.comresearchgate.net
Ion Exchange Chromatography (IEX)Separates based on net surface charge.Effectively separates highly basic cardiotoxins from other venom components using cation exchangers. cytivalifesciences.comresearchgate.netnih.gov

Affinity Purification Strategies

Affinity chromatography is a highly specific purification technique that relies on the unique binding affinity between a molecule and a ligand. nih.gov This method has been successfully applied to the purification of cardiotoxins, offering high efficiency and purity.

One approach involves using anti-cardiotoxin antibodies immobilized on a solid support, such as Sepharose. nih.gov When crude venom is passed through this affinity column, only the cardiotoxins bind to the antibodies, while other components are washed away. The purified cardiotoxins can then be eluted.

Another innovative strategy involves the design and synthesis of biomimetic affinity ligands. nih.gov By using molecular modeling, researchers have developed synthetic ligands, such as m-aminobenzoic acid, that specifically bind to this compound. nih.gov This method has shown high recovery (64%) and purity (92%) in a single step. nih.gov The synthetic ligand is also highly stable, making it suitable for large-scale industrial production of this compound. nih.gov

Biophysical Characterization Techniques

Once purified, cardiotoxins are subjected to various biophysical techniques to determine their three-dimensional structure, conformational dynamics, and interactions with other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of proteins in solution. nih.govrcsb.orgrcsb.org For cardiotoxins, NMR studies have provided detailed insights into their molecular architecture.

By analyzing the nuclear Overhauser effect (NOE) constraints and phi angle constraints, researchers have been able to calculate the structure of cardiotoxins like CTX I from Naja naja atra. nih.gov These studies have revealed that cardiotoxins are rich in beta-sheet structures, typically consisting of a large triple-stranded and a short double-stranded antiparallel beta-sheet. nih.govrcsb.org

NMR has also been used to study the interaction of cardiotoxins with model membranes. rcsb.org For example, the structure of this compound II from Naja oxiana was determined in the presence of dodecylphosphocholine (B1670865) (DPC) micelles, mimicking a membrane environment. rcsb.org These studies help to understand how cardiotoxins bind to and disrupt cell membranes. Furthermore, NMR has been employed to compare the structures of different this compound isoforms, revealing subtle differences that can account for variations in their biological activities. rcsb.org

Fluorescence Spectroscopy (e.g., Emission, Quenching)

Fluorescence spectroscopy is a sensitive technique used to study the interactions of cardiotoxins with other molecules, particularly lipids and membranes. mums.ac.irnih.govmedchemexpress.commedchemexpress.com This method often utilizes the intrinsic fluorescence of tryptophan residues within the this compound molecule or extrinsic fluorescent probes.

Studies have shown that when a this compound analog binds to negatively charged lipid vesicles, such as those containing phosphatidylserine, the fluorescence emission peak of its tryptophan residue shifts to a shorter wavelength (blue shift) and the intensity increases significantly. medchemexpress.com This indicates that the tryptophan residue has moved into a more hydrophobic environment, which is consistent with the insertion of the toxin into the lipid bilayer. medchemexpress.com

Fluorescence quenching experiments can provide information about the binding affinity and mechanism of interaction. mums.ac.irnih.gov For instance, the interaction between daunorubicin (B1662515) and cardiac myosin, which can be considered a form of cardiotoxicity, was studied using fluorescence quenching, revealing a static quenching mechanism. mums.ac.irnih.gov Rhodamine self-quenching studies have also been used to investigate the oligomerization of cardiotoxins upon binding to phospholipid vesicles. doi.org

Circular Dichroism

Circular dichroism (CD) spectroscopy is a valuable tool for studying the secondary structure and conformational changes of proteins. nih.govnih.govnih.govcore.ac.uk The far-UV CD spectrum of a protein provides information about its alpha-helix, beta-sheet, and random coil content. researchgate.net

CD studies have been instrumental in classifying cardiotoxins into different structural subclasses. nih.govcore.ac.uk For example, a comparative analysis of 20 cardiotoxins revealed two main groups based on their CD spectra. nih.govcore.ac.uk Group I toxins exhibit an intense positive band near 192.5 nm and a negative trough at 225 nm, while Group II toxins show a weaker positive band at 192.5 nm, a negative band around 210 nm, and a positive band at 230 nm. nih.govcore.ac.uk These spectral differences are thought to arise from variations in the curvature of the antiparallel beta-sheet that forms the core of the this compound structure. nih.gov

CD spectroscopy has also been used to study the unfolding and refolding of cardiotoxins in the presence of various agents like fluoroalcohols and sodium dodecyl sulfate (B86663) (SDS). nih.gov These studies have shown that the unfolding process is often reversible and have provided insights into the molecular interactions that govern the protein's conformation in solution. nih.gov

Table 2: Biophysical Characterization Techniques for Cardiotoxins
TechniqueInformation ObtainedKey Findings in this compound ResearchReferences
Nuclear Magnetic Resonance (NMR) SpectroscopyThree-dimensional structure in solution, protein-ligand interactions.Revealed the beta-sheet rich structure of cardiotoxins and their mode of interaction with model membranes. nih.govrcsb.orgrcsb.org
Fluorescence SpectroscopyBinding affinity, conformational changes upon interaction, oligomerization.Demonstrated the specific binding of cardiotoxins to negatively charged lipids and their insertion into membranes. mums.ac.irnih.govmedchemexpress.commedchemexpress.comdoi.org
Circular Dichroism (CD)Secondary structure content, conformational changes, protein folding/unfolding.Classified cardiotoxins into structural subclasses based on their beta-sheet conformation and studied their conformational stability. nih.govnih.govnih.govcore.ac.uk

Computational and Theoretical Modeling

Molecular dynamics (MD) simulations provide an atomistic-level view of the interactions between cardiotoxins and lipid bilayers over time. These computational experiments can reveal the precise, step-by-step mechanisms of membrane insertion that are often difficult to capture with experimental techniques alone. acs.org

A detailed 2 μs all-atom MD simulation of this compound 2 (CT2) from Naja oxiana venom successfully described its gradual embedding into a lipid bilayer. acs.org The simulation revealed that the process occurs in distinct steps. It begins with the nonspecific electrostatic attraction of the toxin to the membrane, followed by the initial insertion of the tip of loop-1. acs.org This initial anchoring facilitates the subsequent, deeper immersion of the hydrophobic tips of all three of the toxin's characteristic "fingers". acs.org This final orientation, with the hydrophobic platform of the three loops buried in the lipid bilayer, aligns with experimental NMR data. acs.org

MD simulations have also been used to compare different cardiotoxins. Studies on CTI and CTII suggest that CTII embeds into the phospholipid bilayer more avidly and at a faster rate, utilizing its N-terminal region to assume a horizontal orientation relative to the membrane. sci-hub.senih.gov Other simulations on cardiotoxins A3 and A4 from Naja atra showed that these two closely related toxins adopt different final orientations upon interacting with a POPC bilayer, highlighting how subtle structural differences can alter the mode of membrane interaction. scientific.net

Simulation SubjectKey Findings from Molecular Dynamics
This compound 2 (CT2) Insertion is a stepwise process initiated by loop-1, followed by the gradual immersion of all three loops into the bilayer. acs.org
This compound CTI vs. CTII CTII embeds more avidly and penetrates the membrane faster than CTI. sci-hub.senih.gov
This compound A3 vs. A4 The two toxins adopt different final orientations when interacting with a POPC membrane surface due to structural differences. scientific.net

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), such as a protein or a lipid membrane. biorxiv.org In this compound research, molecular docking, often using programs like Autodock, is employed to identify the critical amino acid residues on the toxin's surface that facilitate interactions with specific membrane lipids like cardiolipin (B10847521) (CL) and phosphatidylcholine (PC). nih.govmdpi.com

These in silico studies complement experimental data by providing a structural basis for the observed binding. For cardiotoxins CTI and CTII, molecular docking analyses have successfully identified key residues involved in both long-range and short-range interactions with membrane phospholipids (B1166683). mdpi.com The simulations predicted distinct binding sites for CL and PC on the molecular surfaces of both toxins. mdpi.com This level of detail helps explain why cardiotoxins target certain membranes, such as the mitochondria-rich in CL, and provides a rationale for their ability to disrupt lipid organization. sci-hub.semdpi.com The binding energy values calculated in these simulations offer a quantitative measure of the interaction strength between the toxin and its lipid targets. researchgate.netnih.gov

This compoundPredicted Binding Sites (Molecular Docking)
This compound II (CTII) Four predicted binding sites for cardiolipin (CL); Three predicted binding sites for phosphatidylcholine (PC). mdpi.com
This compound I (CTI) Three predicted binding sites for cardiolipin (CL); One predicted binding site for phosphatidylcholine (PC). mdpi.com

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results, making them well-suited for exploring the complex energy landscapes of protein-membrane interactions. nih.gov Using MC simulations with an implicit membrane model, researchers have investigated the spatial structure, energetics, and most favorable modes of insertion for different types of cardiotoxins. researchgate.netnih.gov

These simulations have been crucial in validating and explaining the empirical classification of cardiotoxins into P-type and S-type. nih.govnmr.ru The results show that both types of toxins generally retain their rigid "three-finger" fold upon membrane interaction. nih.govresearchgate.net However, their mode of insertion differs significantly. P-type cardiotoxins are shown to interact strongly with the membrane by inserting the hydrophobic tips of all three of their loops into the lipid core. researchgate.netnmr.ru In contrast, S-type cardiotoxins exhibit a weaker interaction, binding primarily via the tip of their first loop. nih.govnmr.ru These distinct binding modes are dictated by the specific structure, hydrophobicity, and electrostatic properties of the loops in each toxin type. researchgate.netnih.gov MC simulations of cytotoxin II from Naja oxiana (a P-type toxin) show the progression from an initial state in the aqueous phase to a final, low-energy state where its loops are in contact with the membrane's hydrophobic layer. researchgate.net

This compound TypePrimary Mode of Membrane Interaction (from Monte Carlo Simulations)Key Feature
P-Type Interacts via the hydrophobic tips of all three loops (I, II, and III). researchgate.netnmr.ruStronger interaction with the membrane. nmr.ru
S-Type Interacts primarily via the tip of loop I. nih.govnmr.ruWeaker interaction compared to P-type. nih.gov

Electrostatic Potential Field Analysis

Electrostatic potential (ESP) field analysis is a computational methodology employed to investigate the three-dimensional distribution of charge around a molecule. In this compound research, this technique is crucial for understanding how these toxins recognize and interact with their primary target: the cell membrane. The distribution of positive and negative potentials on the surface of a this compound molecule dictates its initial long-range electrostatic interactions with the anionic components of the cell membrane, such as phospholipids. researchgate.netnih.gov

Molecular modeling and simulation techniques are used to construct and analyze the ESP of cardiotoxins. By building models based on X-ray crystallography data, researchers can calculate and visualize the electrostatic potential, providing insights into structure-function relationships. nih.govnih.gov For example, analysis of different this compound homologues from cobra venom has shown that variations in the spatial distribution of positively charged domains influence their interaction with sulfated glycoconjugates on the cell surface. nih.gov Specifically, the presence of a more extended, positively charged region can enhance binding to molecules like heparin. nih.gov The dimerization of some cardiotoxins can also create a larger, continuous positively charged surface, further promoting interaction with the cell membrane. nih.gov

The electrostatic potential is also a key factor in the design of novel antimicrobial peptides derived from cardiotoxins. By modeling the ESP of synthetic peptides based on this compound sequences, researchers can optimize the distribution of positive charges to enhance antimicrobial activity while minimizing cytotoxicity. plos.org

In Vitro Cellular and Tissue Models

A variety of in vitro models are instrumental in elucidating the mechanisms of this compound activity. These models range from primary cell cultures to complex three-dimensional tissues, each offering unique advantages for studying different aspects of cardiotoxicity.

Primary Cardiomyocyte Cultures (Isolated Rodent and Other Species)

Primary cardiomyocyte cultures, typically isolated from neonatal rats or mice, are a foundational tool in this compound research. nih.govthermofisher.com These cells are the primary cell type responsible for the heart's contractile function and provide a direct system to study the functional consequences of this compound exposure. nih.gov A significant advantage of primary cultures is that they consist of a relatively homogeneous population of functional, spontaneously contracting cells, allowing for clear visualization and manipulation. thermofisher.comahajournals.org

The process of isolating primary cardiomyocytes involves enzymatic digestion of heart tissue to obtain a high yield of viable cells. nih.govthermofisher.com Once cultured, these cells can be used for a variety of assays, including those that assess changes in contractility, cell viability, and the induction of hypertrophy. nih.govahajournals.org For example, studies have used neonatal rat cardiomyocyte cultures to demonstrate that cardiotoxins can induce changes in cell beating and morphology. biorxiv.org

Despite their utility, a major challenge with primary cardiomyocyte cultures is that the cells are terminally differentiated and have limited proliferative capacity in vitro. nih.gov Furthermore, cultures from adult rodents tend to de-differentiate quickly, limiting the duration of experiments. biorxiv.org Neonatal rodent cardiomyocytes can typically be maintained in culture for a longer period, making them a more common choice for many studies. biorxiv.org

Parameter Finding in Primary Cardiomyocyte Cultures Reference
Cell Viability Time-dependent decrease in the absence of growth factors. ahajournals.org
Contractility Exhibit strong, synchronous contractions in culture. thermofisher.com
Purity Can achieve >85-90% purity of cardiomyocytes. thermofisher.comahajournals.org
Longevity Neonatal cultures can be maintained for 5-7 days. biorxiv.org

Immortalized Cardiac Cell Lines (e.g., AC10, HL-1, H9c2)

Immortalized cardiac cell lines, such as H9c2, HL-1, and AC16, serve as essential and convenient tools in this compound research. frontiersin.orgresearchgate.netnih.gov These cell lines are derived from cardiac tissue and have the ability to proliferate indefinitely in culture, overcoming the lifespan limitations of primary cells. researchgate.netgoogle.com

H9c2 cells , originally isolated from embryonic rat ventricular tissue, are a popular model because they can differentiate into cells with cardiomyocyte-like characteristics. frontiersin.orgbiorxiv.org They are frequently used to study the cellular and molecular mechanisms of cardiotoxicity, including the effects of toxins on cell viability, mitochondrial function, and signaling pathways. nih.govnih.gov Studies have shown that H9c2 cells are sensitive to hypoxia-reoxygenation injury, making them a relevant model for simulating ischemic conditions. nih.gov

HL-1 cells , derived from mouse atrial cardiomyocytes, are another widely used cell line. nih.gov A key feature of HL-1 cells is their ability to maintain a differentiated cardiac phenotype and continue to contract in culture. However, they exhibit distinct metabolic and mitochondrial properties compared to H9c2 cells. nih.gov

AC16 cells are of human origin, derived from the fusion of primary human ventricular cardiomyocytes with fibroblasts. researchgate.net This human origin is a significant advantage, although like other immortalized lines, they may not fully recapitulate the phenotype of adult primary cardiomyocytes. researchgate.net

While these cell lines offer high reproducibility and are easy to culture, it is important to recognize that they may not fully mimic the complex physiology of primary human cardiomyocytes. researchgate.netmdpi.com

Cell Line Origin Key Characteristics Common Applications in this compound Research
H9c2 Embryonic Rat VentricleDifferentiates into cardiomyocyte-like cells. frontiersin.orgbiorxiv.orgCytotoxicity assays, mitochondrial function, signaling pathways. nih.govnih.gov
HL-1 Mouse AtriumMaintains a contractile phenotype. nih.govStudies of energy metabolism and hypoxia. nih.gov
AC10 / AC16 Human VentricleHuman origin, expresses cardiomyocyte-specific markers. researchgate.netgoogle.comInvestigating human-specific responses.

Human Induced Pluripotent Stem Cell (hiPSC)-Derived Cardiomyocytes

Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) represent a significant advancement in cardiotoxicity research. nih.govmetrionbiosciences.com These cells are generated by reprogramming adult somatic cells (like skin or blood cells) back to a pluripotent state and then directing their differentiation into cardiomyocytes. metrionbiosciences.com This technology provides a renewable source of human cardiomyocytes, overcoming the ethical and practical limitations of using primary human cells. mdpi.combmbreports.org

A major advantage of hiPSC-CMs is their human origin, which allows for the study of human-specific cardiac responses to toxins and drugs. biorxiv.orgmetrionbiosciences.com They exhibit many of the key properties of native human cardiomyocytes, including spontaneous electrical activity and expression of critical cardiac genes and ion channels. mdpi.comfujifilm.com This makes them a highly relevant model for assessing the proarrhythmic potential of compounds and for studying the molecular mechanisms of cardiotoxicity. nih.govfujifilm.comfrontiersin.org

HiPSC-CMs can be used in various assay formats, from single-cell analysis to high-throughput screening platforms. nih.govfujifilm.com They have been successfully used to recapitulate both acute and chronic drug-induced cardiotoxicity. frontiersin.org For instance, studies have demonstrated their utility in detecting changes in electrophysiological properties, such as field potential duration, which correlates with the QT interval in an electrocardiogram. bmbreports.org

Despite their advantages, a limitation of hiPSC-CMs is their relatively immature phenotype compared to adult human cardiomyocytes. nih.gov However, ongoing research is focused on developing methods to promote their maturation in culture.

Assay Type Endpoint Measured Relevance to this compound Research
Contractility Assays Cessation of beating, amplitude of effectDirect measure of functional cardiotoxicity. nih.gov
Cytotoxicity Assays Cell viability (e.g., LD50)Quantifies the lethal effects of toxins. nih.gov
Electrophysiology (MEA) Field potential duration, spike amplitudeAssesses risk of arrhythmia. bmbreports.orgfujifilm.com
Genomic/Metabolomic Screens Changes in gene expression and metabolitesProvides mechanistic insights into toxicity pathways. osti.gov

Three-Dimensional Cardiac Spheroids and Organoids

Three-dimensional (3D) cardiac spheroids and organoids are advanced in vitro models that more closely mimic the complex architecture and microenvironment of the human heart. frontiersin.orgresearchgate.net These structures are self-organized aggregates typically containing a co-culture of hiPSC-derived cardiomyocytes, cardiac fibroblasts, and endothelial cells, often at ratios that approximate those found in vivo. researchgate.netfrontiersin.org

The 3D arrangement allows for cell-cell and cell-matrix interactions that are absent in traditional 2D monolayer cultures, leading to improved cellular organization, maturation, and physiological relevance. nih.govmdpi.com Cardiac organoids have demonstrated greater sensitivity in detecting the cardiotoxic effects of compounds compared to 2D cultures. nih.gov They can be used to model various aspects of cardiac physiology and disease, including myocardial infarction and drug-induced cardiotoxicity. frontiersin.org

These models are particularly valuable for high-throughput drug screening and for studying the chronic effects of toxins. frontiersin.orgnih.gov The ability to create these 3D structures in multi-well formats allows for scalable and reproducible testing. frontiersin.org For example, cardiac microtissues have been used in conjunction with fluorescence imaging to analyze changes in action potential properties in response to various compounds. plos.org

While still a developing technology, cardiac organoids hold immense promise for providing more accurate and predictive data in preclinical cardiotoxicity assessment. frontiersin.orgnih.gov

Model Type Composition Key Advantages
Cardiac Spheroids Co-culture of hiPSC-CMs, fibroblasts, endothelial cells. researchgate.netfrontiersin.orgReplicates cellular microenvironment, suitable for high-throughput screening. researchgate.netfrontiersin.org
Cardiac Organoids Self-organized 3D structures from PSCs. frontiersin.orgfrontiersin.orgMimics aspects of heart development and organogenesis, greater physiological relevance. frontiersin.orgfrontiersin.org

Isolated Tissue Preparations (e.g., Papillary Muscle, Aortic Rings)

Isolated tissue preparations, such as papillary muscles and aortic rings, are ex vivo models that bridge the gap between single-cell studies and in vivo experiments. nih.govnih.gov These multicellular preparations maintain the native tissue architecture and cell-cell connections, allowing for the investigation of integrated tissue-level responses to cardiotoxins. frontiersin.orgoup.com

Papillary muscles , isolated from the ventricles of the heart (often from rats or mice), are used to study cardiac contractility. nih.govnih.gov In an organ bath setup, the muscle is electrically stimulated, and the force of contraction is measured. This allows researchers to evaluate how cardiotoxins affect parameters like twitch force and contraction kinetics, independent of systemic influences like hormones or vascular tone. nih.gov Studies have used this model to show that different types of cardiotoxins can induce dose-dependent contractures and impair muscle function. nih.gov

Aortic rings are used to study the effects of toxins on vascular smooth muscle. nih.govmdpi.com By measuring the tension of the aortic ring, researchers can determine if a this compound causes vasoconstriction or vasodilation. This is crucial for understanding the full cardiovascular impact of a venom, which often includes effects on both the heart and the blood vessels. mdpi.com

These models are valuable for pharmacological analysis and for exploring the molecular mechanisms underlying the contractile responses to toxins. nih.gov For example, by using specific pharmacological inhibitors, researchers can dissect the roles of different ion channels and transporters in the this compound-induced effects. nih.gov A limitation is that these tissues can only be studied for a few hours acutely, and the isolation process can cause some tissue damage. oup.com

Tissue Preparation Primary Measurement Information Gained
Papillary Muscle Isometric force of contraction. nih.govnih.govEffects on myocardial contractility and diastolic tension. nih.gov
Aortic Rings Tension and contraction of the ring. nih.govmdpi.comEffects on vascular smooth muscle and blood vessel tone. nih.govmdpi.com

Biochemical and Molecular Assays

Cell Viability and Metabolic Activity Assays (e.g., MTT)

Cell viability assays are fundamental in toxicology to quantify the cytotoxic effects of compounds. nih.gov One of the most common methods is the MTT assay, a colorimetric technique that measures cellular metabolic activity as an indicator of cell viability. springernature.com The principle of the assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product. springernature.com The amount of formazan produced, which is measured spectrophotometrically, is directly proportional to the number of living, metabolically active cells. ijarbs.com

Table 1: Example Findings from a Cardiotoxicity Viability Assay

Test CompoundConcentration (µM)Cell Viability (% of Control)Cell Line
This compound Analog1.085%H9c2
This compound Analog5.062%H9c2
This compound Analog10.041%H9c2
This compound Analog20.023%H9c2

Intracellular Calcium Measurement Techniques

This compound effects are often associated with the dysregulation of intracellular calcium (Ca²⁺) homeostasis. mdpi.com Techniques to measure intracellular Ca²⁺ are therefore vital. A widely used method involves ratiometric fluorescent dyes, such as Fura-2, that bind to free intracellular calcium. mdpi.com Cardiomyocytes are loaded with the acetoxymethyl ester form of the dye (Fura-2 AM), which is cell-permeable. ionoptix.comjove.com Once inside the cell, esterases cleave the AM group, trapping the Fura-2 indicator in the cytoplasm. ionoptix.com The dye is then excited at two different wavelengths (e.g., 340 nm and 380 nm), and the ratio of the fluorescence emission intensities is used to calculate the precise intracellular Ca²⁺ concentration, minimizing artifacts from dye loading or cell thickness. mdpi.comjove.com

Research on cobra cardiotoxins has utilized this technique to monitor Ca²⁺ dynamics in isolated rat cardiomyocytes. mdpi.com These studies have shown that upon application of this compound, the level of intracellular Ca²⁺ increases rapidly, leading to cell hypercontracture and overload. mdpi.com Different structural types of cardiotoxins exhibit varying levels of activity; for example, studies comparing P-type and S-type cardiotoxins revealed that P-type toxins were more active in inducing Ca²⁺ overload. mdpi.com

Table 2: Comparative Effects of Cobra Cardiotoxins on Rat Cardiomyocytes

This compound (Type)Time to Onset of Hypercontracture (min)Relative Increase in Intracellular [Ca²⁺]Notes
CT1No (S-type)~25ModerateSignificantly less active
CT1Nk (S-type)~12HighSimilar activity to CT2No
CT2No (P-type)~10HighHigh activity
CT1Nh (S-type)>30LowLess cytotoxic
CT2Nh (P-type)~15HighMore cytotoxic than CT1Nh
Data adapted from studies on isolated rat cardiomyocytes exposed to 10 µg/mL of various cardiotoxins. mdpi.com

ATP Synthesis and Bioenergetic Profiling

The heart is an organ with extremely high energy demands, relying almost exclusively on mitochondrial ATP production to fuel continuous contraction. scielo.br Impaired energy metabolism is a critical factor in cardiotoxicity. plos.org Bioenergetic profiling assesses the metabolic state of cardiomyocytes by measuring parameters such as ATP levels and oxygen consumption rates (OCR), which reflect mitochondrial respiration. The Seahorse XF Analyzer is a common platform for these measurements, allowing for real-time determination of key bioenergetic functions.

Cardiotoxins can directly interact with mitochondrial membranes. mdpi.com Studies have shown that cardiotoxins like CTI and CTII from Naja oxiana cobra venom can induce the formation of non-bilayer structures in mitochondrial membranes. mdpi.com This interaction can modulate mitochondrial function. Interestingly, at low concentrations, some cardiotoxins have been found to facilitate ATP-synthase activity, potentially through the formation of non-bilayer, immobilized phospholipids that are known to be important in modulating the enzyme's function. mdpi.com This highlights a complex, concentration-dependent interaction between cardiotoxins and the cell's primary energy-producing machinery. A decrease in ATP levels can lead to the inhibition of the ATPase pump, an increase in intracellular Ca²⁺, and the initiation of oxidative stress. scielo.br

Table 3: Effect of Cardiotoxins on Mitochondrial ATP-Synthase Activity

This compoundConcentrationEffect on ATP-Synthase ActivityProposed Mechanism
CTI (Naja oxiana)LowFacilitationFormation of non-bilayer phospholipid structures
CTII (Naja oxiana)LowFacilitationFormation of non-bilayer phospholipid structures
Generic this compoundHighInhibitionDisruption of inner mitochondrial membrane integrity

Gene and Protein Expression Analysis (e.g., siRNA knockdown, Proteomics, Metabolomics)

To gain deeper mechanistic insights, researchers employ "omics" technologies to analyze global changes in genes, proteins, and metabolites following this compound exposure.

Proteomics: This is the large-scale study of proteins. In cardiotoxicity research, quantitative proteomics, often using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), can identify and quantify thousands of proteins in cardiomyocytes. researchgate.netfrontiersin.org This approach can reveal which cellular pathways are dysregulated by this compound treatment. For example, analysis of cells treated with mitochondrial toxicants has shown dysregulation of mitochondrial proteins, proteins involved in lipid metabolism, and stress response pathways. frontiersin.org Applying this to this compound research can create a "proteomic signature" of toxicity, identifying key proteins and pathways like mitochondrial function, muscle contraction, and signaling that are impacted. nih.gov

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolome. Using GC-MS or LC-MS, metabolomics can identify and quantify endogenous small-molecule metabolites in biological samples. dovepress.comfrontiersin.org In cardiotoxicity studies, this approach can reveal perturbations in critical metabolic pathways. mdpi.comnih.gov For instance, studies on other cardiotoxins have shown that disruption of purine (B94841) metabolism, fatty acid metabolism, and the tricarboxylic acid (TCA) cycle are common features of drug-induced cardiac injury. frontiersin.orgnih.gov

siRNA Knockdown: Small interfering RNA (siRNA) is a powerful tool for reverse genetics, where a specific gene is silenced to study its function. nih.gov siRNAs are short, double-stranded RNA molecules that can be introduced into cells to trigger the degradation of a specific target messenger RNA (mRNA), thereby preventing the synthesis of the corresponding protein. ahajournals.org In this compound research, this technique can be used to validate a potential target. For example, if proteomics or genomics data suggest that a particular protein is central to the toxic effects of this compound, siRNA can be used to knock down the gene for that protein. nih.gov If the cells then show resistance to this compound, it confirms the protein's role in the toxicity pathway. nih.govplos.org

Table 4: Multi-Omics Approaches in this compound Research

MethodologyPrimary Target of AnalysisKey Information ProvidedExample Application in this compound Research
ProteomicsProteinsChanges in protein expression, pathway dysregulationIdentifying proteins in the NF-κB signaling pathway affected by CTX
MetabolomicsMetabolitesAlterations in metabolic pathways (e.g., energy, lipid)Detecting disruption of fatty acid and purine metabolism
siRNA KnockdownSpecific mRNAFunctional role of a single gene/proteinSilencing a specific ion channel to test its involvement in CTX-induced Ca²⁺ influx

High-Content Screening Methodologies for Phenotypic Analysis

High-Content Screening (HCS), also known as high-content imaging or analysis, integrates automated microscopy with quantitative image analysis to simultaneously measure multiple parameters in cells. moleculardevices.comresearchgate.net This powerful phenotypic screening approach allows researchers to build a detailed profile of a compound's effects. In cardiotoxicity screening, HCS is often performed on human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs), which provide a physiologically relevant human model. moleculardevices.comevotec.com

An HCS assay for this compound analysis can simultaneously quantify a range of functional and structural endpoints from a single cell population. evotec.com These multiparametric measurements provide a comprehensive view of the toxin's impact. For example, a single experiment can assess changes in cell viability, mitochondrial membrane potential, intracellular calcium homeostasis, DNA structure, and cell morphology. evotec.com This approach can capture toxins with time-dependent effects and distinguish between functional cardiotoxicity (e.g., altered calcium transients) and structural cardiotoxicity (e.g., morphological damage and cell death). evotec.comoup.com The use of transgenic zebrafish models in HCS platforms also allows for the screening of chemicals affecting cardiovascular function in a whole-organism context. acs.orgnih.gov

Table 5: Parameters Measurable in High-Content Screening for this compound Analysis

CategorySpecific ParameterAssay/Dye Example
CytotoxicityCell Count / ViabilityHoechst (nuclear stain), Calcein AM (live cells)
Membrane PermeabilityEthidium Homodimer-1 (dead cells)
Mitochondrial HealthMitochondrial Membrane PotentialTMRE (TMRM)
Cellular ATP LevelsLuminometry-based ATP assay
Functional EffectsCalcium Transient Amplitude/FrequencyEarlyTox Calcium Dye, Fura-2
Calcium HomeostasisFluorescent calcium indicators
Beating Rate/PatternImage-based motion analysis
MorphologyCell Shape/AreaCellular imaging analysis
Nuclear Size/MorphologyHoechst stain analysis

Broader Academic Implications and Future Research Directions

Cardiotoxin as a Probe for Membrane Biology and Function

Cardiotoxins have become instrumental in dissecting the complex world of biological membranes. mdpi.com Their membrane-remodeling properties, including the ability to bind to anionic phospholipids (B1166683) and alter lipid packing, allow researchers to probe membrane structure and function in detail. mdpi.com

Investigating Lipid-Protein Interactions

The interaction between lipids and proteins is fundamental to numerous cellular processes, and cardiotoxins provide a unique lens through which to view these interactions. nih.gov Research has shown that the pharmacological activities of cardiotoxins are increasingly linked to their interactions with phospholipids. nih.gov Molecular dynamics simulations have been employed to explore the association modes and membrane penetration mechanisms of cardiotoxins like CTX A3. nih.gov These computational approaches, combined with experimental techniques such as NMR and fluorescence spectroscopy, help to elucidate the molecular mechanisms underlying lipid-protein interactions, which are often difficult to study with traditional methods alone. nih.gov

Studies using this compound VII4 from Naja mossambica mossambica have demonstrated its specific binding to the anionic phospholipid cardiolipin (B10847521) (CL), a key component of mitochondrial membranes. mdpi.com This interaction is mediated by electrostatic forces and hydrogen bonding, with specific lysine (B10760008) residues on the this compound playing a crucial role. mdpi.com In contrast, the toxin shows no significant binding to zwitterionic phosphatidylcholine (PC), highlighting the specificity of this lipid-protein interaction. mdpi.com This specificity makes cardiotoxins excellent tools for studying the distribution and function of specific lipid species within a membrane.

The table below summarizes key findings from studies on this compound-lipid interactions.

This compound VariantInteracting Lipid(s)Key FindingsResearch Techniques
This compound VII4 Cardiolipin (CL)Binds to phosphate (B84403) groups of CL via electrostatic interactions with Lys 12 and Lys 30. Induces non-bilayer structures in CL-enriched membranes. mdpi.comConfocal Microscopy, EPR, 1H-NMR, Molecular Dynamics mdpi.com
This compound II (CTII) Dodecylphosphocholine (B1670865) (DPC)Binds peripherally to the micelle, with a specific domain involving loops I, II, and III. capes.gov.brnih.gov1H-NMR, Diffusion Measurements, Doxylstearate Relaxation Probes capes.gov.brnih.gov
General Cardiotoxins Anionic PhospholipidsInteraction is crucial for their biological activities and membrane binding. nih.govVarious biophysical and biochemical methods nih.gov

Understanding Membrane Curvature and Polymorphism Regulation

Cardiotoxins have been shown to modulate the curvature and polymorphic phase of lipid membranes in a highly specific manner. nih.gov This ability stems from their interaction with specific lipids, which can induce changes in the local membrane structure. For instance, the binding of this compound VII4 to cardiolipin-containing membranes leads to the formation of non-bilayer structures. mdpi.com This is significant because cardiolipin, with its conical shape, naturally induces negative curvature in membranes, a feature critical for the structure of mitochondrial cristae. mdpi.comresearchgate.net

The formation of these non-bilayer structures, such as the hexagonal HII phase, is a key aspect of lipid polymorphism. qeios.com These transitions are not merely disruptive but can play regulatory roles in physiological processes like membrane fusion and fission. qeios.comliposomes.ca By inducing such changes, cardiotoxins serve as valuable tools to study the principles governing lipid polymorphism and its functional consequences. nih.gov Research suggests that the ability of cardiotoxins to induce non-bilayer structures can facilitate their translocation across membranes. mdpi.com

Contributions to Ion Channel and Receptor Biology

While cardiotoxins are primarily known for their non-specific interactions with membrane phospholipids, they also exhibit effects on ion channels and receptors, making them relevant to the study of these crucial membrane proteins. researchgate.net Animal toxins, in general, are invaluable tools for identifying, characterizing, and understanding the structure and function of ion channels. frontiersin.org

Some cardiotoxins have been found to modulate the activity of specific ion channels. For example, this compound-I from Naja kaouthia has been shown to stimulate insulin (B600854) release by potentially acting as a potassium channel blocker. researchgate.net This suggests a more specific interaction than the general membrane disruption model. Furthermore, toxins from venomous animals are known to target a wide array of G-protein-coupled receptors and modulate membrane excitability by affecting ion channels. researchgate.net

The study of how toxins like this compound interact with ion channels and receptors provides insights into the structure-function relationships of these membrane proteins and can aid in the development of novel therapeutic agents that target specific channel subtypes. frontiersin.orgnih.gov

Insights into Protein Folding and Stability Research

Cardiotoxins, as small, all-β-sheet proteins, serve as excellent models for studying protein folding and stability. nih.gov Their relatively simple structure allows for detailed investigation of the forces and pathways that govern how a polypeptide chain adopts its functional three-dimensional conformation.

Hydrogen-deuterium (H/D) exchange studies on this compound analogue III (CTX III) have provided significant insights into its conformational stability. nih.gov These experiments revealed that the most slowly exchanging amide protons, indicating the most stable regions, are located in the protein's hydrophobic core. nih.gov The triple-stranded β-sheet domain of CTX III was found to be significantly more stable than the double-stranded β-sheet segment. nih.gov Such studies help to identify the "folding core" of a protein, the region that is critical for initiating and stabilizing the folded structure. nih.govresearchgate.net Understanding the folding process is crucial, as misfolding can lead to aggregation and is associated with various diseases. abcam.com

The study of folding intermediates, which are transient states along the folding pathway, is also critical. abcam.commdpi.com Research on cardiotoxins and other proteins helps to elucidate the role of these intermediates in achieving the final native structure and in processes like translocation across membranes. mdpi.com

This compound-Based Design Principles for Novel Membrane-Interacting Molecules

The unique membrane-interacting properties of cardiotoxins have inspired the design of novel molecules with specific functions, particularly antimicrobial peptides (AMPs). plos.org S-type cardiotoxins, like CTX-1 from Naja atra, bind to phospholipid membranes primarily through their first loop, a mechanism that resembles the action of AMPs. plos.org

Researchers have successfully designed novel 20-residue AMPs based on the sequence of CTX-1. plos.orgunipr.it By identifying stretches of the this compound sequence that are likely to act as cell-penetrating peptides, new sequences with potent microbicidal activity against both Gram-positive and Gram-negative bacteria have been created. plos.orgunipr.it These novel peptides, such as NCP-3 and its variants, exhibit low cytotoxicity to eukaryotic cells, making them promising candidates for new antimicrobial drugs. plos.org This approach highlights how the structural and functional motifs of natural toxins can be harnessed to develop new therapeutic agents. plos.org

Elucidation of General Mechanisms of Cardiotoxicity

The study of cardiotoxins contributes to a broader understanding of cardiotoxicity, a significant concern in drug development and cancer chemotherapy. researchgate.netnih.gov While the mechanisms of toxicity induced by snake venom cardiotoxins differ from those of many chemotherapeutic agents, the fundamental processes of membrane damage and cell death share common features.

For instance, many cardiotoxic drugs, such as anthracyclines, are known to cause mitochondrial dysfunction, oxidative stress, and apoptosis. researchgate.netfrontiersin.orgmdpi.com Research on cobra venom cardiotoxins has shown that they can also target mitochondria, leading to a collapse of the mitochondrial membrane potential, release of cytochrome C, and subsequent apoptosis. mdpi.com The ability of non-steroidal anti-inflammatory drugs (NSAIDs) to interact with and alter the permeability of mitochondrial membrane models also points to membrane interactions as a general feature of cardiotoxicity. mdpi.com

By elucidating the molecular details of how cardiotoxins disrupt membrane integrity and trigger cell death pathways, researchers can gain valuable insights into the general principles of cardiotoxicity. mdpi.com This knowledge can inform the development of strategies to mitigate the cardiotoxic side effects of various drugs and to design safer therapeutic agents. researchgate.netnih.gov

Non-Specific vs. Targeted Cardiotoxicity Pathways

The cardiotoxicity of compounds can be broadly categorized into non-specific and targeted pathways. Traditional chemotherapeutic agents, such as anthracyclines, often exhibit non-specific cardiotoxicity. nih.govfrontiersin.org This type of toxicity is characterized by irreversible cardiac cell injury and is typically dose-dependent. frontiersin.org For example, doxorubicin-induced cardiotoxicity is a well-known instance of non-specific damage, leading to the deformation of cardiomyocytes, contractility issues, and fibrosis. researchgate.net These agents interfere with fundamental cellular processes like DNA replication and repair, leading to widespread cellular damage in rapidly dividing cells, including but not limited to cardiac cells. nih.govfrontiersin.org

In contrast, targeted therapies are designed to interact with specific molecules involved in signaling pathways that drive carcinogenesis. nih.govoup.com While this approach reduces the side effects on many normal tissues, cardiotoxicity can still occur. nih.gov This targeted cardiotoxicity can be further divided into "on-target" and "off-target" effects. On-target cardiotoxicity happens when the therapeutic agent affects its intended target, which also plays a crucial role in normal cardiac function. nih.govoup.com For instance, inhibitors of the HER2 pathway, like trastuzumab, can interfere with the HER2 signaling that is vital for myocyte survival and repair, leading to cardiac dysfunction. frontiersin.orgrevportcardiol.org

Off-target cardiotoxicity arises when the drug interacts with unintended molecular targets in the heart. nih.gov An example is the variability in the selectivity of kinase inhibitors; some may bind to numerous kinases beyond their intended target, potentially leading to unforeseen cardiac effects. oup.com Unlike the irreversible damage often seen with non-specific cardiotoxicity, the effects of targeted therapies are often reversible upon discontinuation of the drug and are not always cumulative. nih.govrevportcardiol.org

Multi-Omics Approaches in Cardiotoxicity Research

The study of cardiotoxicity is being significantly advanced by the application of multi-omics technologies, which involve the comprehensive analysis of genomics, transcriptomics, proteomics, and metabolomics. researchgate.netmdpi.com This integrated approach provides a holistic and unbiased view of the molecular mechanisms underlying drug-induced cardiac injury. mdpi.com By combining these different layers of biological data, researchers can gain a more complete understanding of how a particular compound affects cardiac cells and identify potential biomarkers for predicting and monitoring cardiotoxicity. mdpi.comnih.gov

Genomic analyses help identify genetic predispositions to cardiotoxicity by examining DNA variations like single nucleotide polymorphisms (SNPs). mdpi.com Transcriptomics, the study of RNA expression, reveals how gene expression is altered in response to a cardiotoxic agent. mdpi.com However, transcriptomics alone may provide limited information, as significant changes can occur at the protein level without corresponding changes in gene expression. nih.gov

Proteomics, which analyzes the entire set of proteins, and phosphoproteomics, which focuses on protein phosphorylation, can reveal crucial changes in protein expression and post-translational modifications that mediate cardiotoxic effects. nih.gov For instance, a multi-omics study on rofecoxib-induced cardiotoxicity found that while transcriptomic analysis was not very informative, proteomic and phosphoproteomic analyses identified dysregulated proteins and kinases involved in processes like the citrate (B86180) acid cycle and calcium ion signaling. nih.gov Metabolomics, the study of small molecules involved in metabolism, can detect early changes in cellular responses to harmful stimuli and provide insights into metabolic pathway disturbances. nih.gov

By integrating these multi-omics datasets, researchers can construct detailed pathway maps of cardiotoxicity, identifying key nodes and potential therapeutic targets to mitigate the adverse cardiac effects of various drugs. mdpi.comnih.gov This approach has been used to identify signatures for drug-induced cardiotoxicity and to rank the relative risks of new drug candidates. mdpi.com

Role in Understanding Venom Composition and Evolution

Cardiotoxins (CTXs) are a major component of cobra venoms, belonging to the three-finger toxin (TFT) superfamily. researchgate.net The study of these toxins provides significant insights into the composition and evolution of snake venoms. Cobra venoms are complex mixtures containing over 100 pharmacologically active proteins and polypeptides, with the TFT family being particularly abundant. researchgate.net CTXs themselves can constitute 40-60% of the cobra venom proteome, highlighting their importance in the venom's toxic arsenal. pib.gov.in

The composition of cobra venom, particularly the proportion of CTXs, shows significant variation across different species and geographical locations. pib.gov.in For example, the venom of African spitting cobras generally contains a higher proportion of CTXs compared to their Asiatic counterparts. pib.gov.in This variation points to different evolutionary pressures shaping the venom's function, likely related to diet and defense strategies.

Structurally, cardiotoxins are small, basic proteins with a characteristic three-finger fold stabilized by four conserved disulfide bridges. researchgate.net They are classified into different types, such as S-type and P-type, based on amino acid differences in their functional loops. researchgate.netmdpi.com These structural variations can lead to differences in their interaction with cell membranes and, consequently, their biological effects. nih.govscielo.br The study of the structure-function relationship of different this compound isoforms helps to understand the molecular evolution of venom components and how subtle changes in protein structure can lead to diverse functional outcomes. tandfonline.comwikipedia.org The presence of multiple, closely related this compound genes within a single venom suggests a process of gene duplication and diversification, a key mechanism in the evolution of venom complexity.

Basic Research Contributions to Antivenom Development Strategies

Basic research on cardiotoxins plays a crucial role in the development of more effective antivenom therapies. A significant challenge in antivenom production is that the immunogenicity of venom components does not always correlate with their toxicity. nih.gov Highly toxic components like cardiotoxins may be poorly immunogenic, leading to antivenoms with insufficient neutralizing capacity against them. nih.govnih.gov Therefore, a deep understanding of this compound structure, function, and immunogenicity is essential for designing better immunogens for antivenom production. nih.gov

Modern biotechnological approaches are being explored to overcome the limitations of traditional antivenom production, which relies on immunizing animals with whole venom. nih.gov These innovative strategies include the use of recombinant or synthetic toxins and peptides, as well as DNA vaccination. nih.gov By identifying the most clinically relevant toxins, such as specific cardiotoxins, researchers can design recombinant proteins or synthetic peptides that elicit a more targeted and potent immune response. nih.govbhu.ac.in This approach can lead to the production of antivenoms with higher titers of therapeutically relevant antibodies. nih.gov

Furthermore, research into the mechanisms of this compound action can identify specific epitopes that are critical for their toxic effects. wikipedia.org This knowledge can be used to develop monoclonal antibodies or antibody fragments that specifically target these functional sites, potentially leading to more potent and broadly neutralizing antivenoms. nih.govbhu.ac.in The development of recombinant antibodies of human origin also offers the potential for improved safety profiles. bhu.ac.in Additionally, understanding the molecular details of this compound-membrane interactions can aid in the development of small molecule inhibitors that could be applied topically to mitigate the local cytotoxic effects of cobra venom at the bite site. pib.gov.in Continued research into the molecular structures of toxins like cardiotoxins is fundamental to advancing the development of targeted and more effective snakebite therapies. mdpi.com

Q & A

Q. What are the primary biological sources of cardiotoxins, and how do their structural variations influence toxicity mechanisms?

Cardiotoxins are predominantly isolated from snake venoms, such as those of the Taiwan Cobra (Naja atra), which produces structural analogs like CTX-IV (6-12) . These peptides exhibit variations in β-sheet-rich structures and hydrophobic domains, which dictate their membrane-disrupting activity and tissue specificity. For example, S-type (e.g., CTX-1) and P-type (e.g., CTX-2) cardiotoxins differ in their ability to block cardiac contractions, with P-type variants inducing faster contracture and diastolic pressure changes in perfused rat heart models . Methodologically, researchers should employ liquid chromatography-mass spectrometry (LC-MS) for peptide isolation and circular dichroism (CD) spectroscopy to analyze structural motifs.

Q. What standard methodologies are used to assess cardiotoxicity in preclinical models?

Preclinical assessment typically integrates in vivo models (e.g., rodent echocardiography to measure ejection fraction) and ex vivo systems (e.g., Langendorff-perfused hearts to monitor ventricular pressure changes) . Biochemical indices like troponin-I levels and oxidative stress markers (e.g., malondialdehyde) are quantified via ELISA and spectrophotometry. Histopathological analysis of myocardial tissue using hematoxylin-eosin staining remains critical to validate structural damage .

Q. How can researchers mitigate confounding factors when isolating cardiotoxin effects in mixed-compound venoms?

Fractionation techniques, such as size-exclusion chromatography, coupled with toxicity screening (e.g., hemolytic assays on erythrocytes), enable selective identification of cardiotoxic components . Negative control experiments using heat-denatured toxins or protease-treated samples are essential to rule out nonspecific effects .

Advanced Research Questions

Q. What computational strategies improve the identification of structural cardiotoxins in large datasets?

Machine learning classifiers (e.g., random forests, support vector machines) trained on features like amino acid composition and hydrophobicity indices achieve high precision (≥0.93) and recall (≥0.97) in distinguishing structural cardiotoxins from non-toxic peptides . Researchers should address class imbalance via synthetic minority oversampling (SMOTE) and validate models using independent datasets from public repositories like UniProt.

Q. How can contradictory findings in this compound studies (e.g., differential biomarker responses) be resolved?

Contradictions often arise from interspecies variability (e.g., rat vs. human cardiomyocyte responses) or dose-dependent effects. Systematic reviews using PRISMA guidelines and meta-analyses weighted by study quality (e.g., risk of bias assessment) are recommended . Additionally, in vitro models like human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) provide translational consistency by reducing species-specific confounding .

Q. What experimental designs are optimal for isolating the direct cardiac effects of cardiotoxins from neurotoxic or hemolytic interactions?

Dual-channel perfusion systems in isolated heart models allow simultaneous monitoring of coronary flow and contractile function to distinguish direct myocardial effects from vascular-mediated toxicity . Pharmacological inhibitors (e.g., tetrodotoxin for sodium channels) can block neurotoxic pathways, while co-incubation with cholesterol liposomes neutralizes membrane-binding cardiotoxins .

Q. How can novel this compound mechanisms be identified using multi-omics approaches?

Integrative transcriptomics-proteomics workflows (e.g., RNA-seq paired with LC-MS/MS) reveal pathways like mitochondrial dysfunction or calcium dysregulation. For example, machine learning-driven analysis of transcriptomic data has identified oxidative phosphorylation genes as key targets of cobra venom cardiotoxins . Researchers should validate findings using CRISPR-Cas9 knockouts of candidate genes in cardiomyocyte cell lines.

Methodological Frameworks for Rigorous Research

  • Question Formulation : Use PICO (Population, Intervention, Comparison, Outcome) for clinical studies (e.g., "In hiPSC-CMs [P], how does CTX-IV [I] alter calcium transients [O] compared to doxorubicin [C]?") .
  • Ethical and Feasibility Checks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies .
  • Data Synthesis : Leverage tools like ROSES for systematic reviews in toxicology to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.